molecular formula C16H17N2O3PS B13759486 N~2~-(Diphenylphosphorothioyl)-L-asparagine CAS No. 61058-04-6

N~2~-(Diphenylphosphorothioyl)-L-asparagine

Cat. No.: B13759486
CAS No.: 61058-04-6
M. Wt: 348.4 g/mol
InChI Key: UTTKSDZEFKYVBQ-AWEZNQCLSA-N
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Description

N²-(Diphenylphosphorothioyl)-L-asparagine is a chemically modified derivative of L-asparagine, where the amino group at the β-position is substituted with a diphenylphosphorothioyl moiety. L-asparagine (C₄H₈N₂O₃, MW 132.12) is a non-essential amino acid critical in nitrogen metabolism, neurological development, and cancer therapy due to its role in asparaginase-mediated depletion . Its phosphorothioyl derivative likely retains the core structural features of L-asparagine but with altered reactivity and biological interactions due to the bulky, sulfur-containing substituent.

Properties

CAS No.

61058-04-6

Molecular Formula

C16H17N2O3PS

Molecular Weight

348.4 g/mol

IUPAC Name

(2S)-4-amino-2-(diphenylphosphinothioylamino)-4-oxobutanoic acid

InChI

InChI=1S/C16H17N2O3PS/c17-15(19)11-14(16(20)21)18-22(23,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2,(H2,17,19)(H,18,23)(H,20,21)/t14-/m0/s1

InChI Key

UTTKSDZEFKYVBQ-AWEZNQCLSA-N

Isomeric SMILES

C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)N[C@@H](CC(=O)N)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)NC(CC(=O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(Diphenylphosphorothioyl)-L-asparagine typically involves the reaction of L-asparagine with diphenylphosphorothioyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for N2-(Diphenylphosphorothioyl)-L-asparagine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-(Diphenylphosphorothioyl)-L-asparagine can undergo various chemical reactions, including:

    Oxidation: The phosphorothioyl group can be oxidized to form phosphine oxide derivatives.

    Reduction: The compound can be reduced to form phosphine derivatives.

    Substitution: The diphenylphosphorothioyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphorothioyl group typically yields phosphine oxide derivatives, while reduction can yield phosphine derivatives.

Scientific Research Applications

N~2~-(Diphenylphosphorothioyl)-L-asparagine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.

    Industry: It is used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of N2-(Diphenylphosphorothioyl)-L-asparagine involves its interaction with specific molecular targets. The diphenylphosphorothioyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is mediated through the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. The exact pathways involved depend on the specific biological context and the molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of N²-(Diphenylphosphorothioyl)-L-asparagine with related compounds is summarized in Table 1.

Parameter N²-(Diphenylphosphorothioyl)-L-asparagine L-Asparagine L-Glutamine Ethacrynic Acid (Inhibitor)
Molecular Weight ~368.3 (estimated) 132.12 146.14 303.14
Solubility Low (lipophilic) High (polar, hydrophilic) High (polar, hydrophilic) Moderate (organic solvents)
Enzymatic Susceptibility Resistant to asparaginase II Hydrolyzed by asparaginase II Hydrolyzed by glutaminase Inhibits L-asparagine synthetase
Biological Role Potential enzyme inhibitor or stabilizer Nitrogen carrier, tumor target Nitrogen metabolism Diuretic, enzyme inhibitor
Analytical Challenges Difficult separation from aromatic compounds Hard to distinguish from L-glutamine Similar to L-asparagine Distinct chromatographic profile

Key Observations:

  • Unlike L-asparagine, which is rapidly hydrolyzed by asparaginase II in leukemia treatments , the modified compound may resist enzymatic cleavage, altering its pharmacokinetics.
  • Structurally, L-asparagine and L-glutamine are challenging to separate via chromatography due to similar polarity and functional groups . The phosphorothioyl derivative, however, would exhibit distinct retention times in HPLC or voltammetry .

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